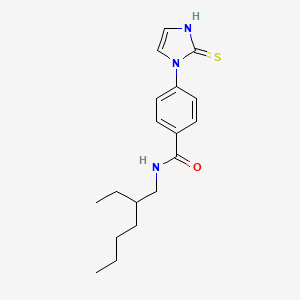

N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide

説明

特性

IUPAC Name |

N-(2-ethylhexyl)-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3OS/c1-3-5-6-14(4-2)13-20-17(22)15-7-9-16(10-8-15)21-12-11-19-18(21)23/h7-12,14H,3-6,13H2,1-2H3,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDFLVWBUJRASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)N2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558017 | |

| Record name | N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111203-86-2 | |

| Record name | N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.

Attachment of the Benzamide Group: The imidazole derivative is then reacted with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Introduction of the 2-Ethylhexyl Group: The final step involves the alkylation of the nitrogen atom on the imidazole ring with 2-ethylhexyl bromide under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the benzamide group, potentially yielding amines or other reduced derivatives.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a drug candidate for various diseases due to its unique structural features.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways.

Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic effect. This may include the inhibition of cell proliferation in cancer or the disruption of microbial cell walls in infections.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The table below compares the target compound with discontinued analogues from the CymitQuimica and Santa Cruz Biotechnology catalogs:

*Estimated via computational tools (e.g., ChemAxon).

Key Observations :

- Electronic Effects : Fluorine in the 2-fluorophenylmethyl analogue introduces electronegativity, which may alter binding interactions in biological targets .

- Synthetic Accessibility : Benzyl and fluorophenylmethyl derivatives are synthesized via straightforward alkylation, while the ethylhexyl group may require more complex purification due to steric hindrance .

Tautomerism and Spectral Characterization

Similar to 1,2,4-triazole derivatives , the sulfanylidene-imidazole moiety in the target compound can exhibit thione-thiol tautomerism. However, spectral data from analogues (e.g., absence of νS-H bands in IR and NH signals in NMR) confirm stabilization in the thione form . This tautomeric preference is critical for maintaining structural integrity in biological environments.

生物活性

N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes available data regarding its biological activity, including case studies, research findings, and a comparative analysis of related compounds.

Chemical Structure and Properties

The compound features a benzamide core substituted with an ethylhexyl group and a sulfanylidene-imidazole moiety. Its structure can be represented as follows:

This configuration suggests potential interactions with biological targets, particularly those involved in enzyme inhibition.

Biological Activity Overview

Research indicates that compounds with similar structures, particularly those containing benzimidazole or imidazole groups, exhibit significant biological activities. The following sections detail specific activities observed for N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide.

Antitumor Activity

Benzimidazole derivatives have been extensively studied for their antitumor properties. For instance, certain benzimidazole analogues have demonstrated potent inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. A study reported that modifications to the benzimidazole structure could enhance its binding affinity and selectivity towards IDO1 .

In vitro studies on related compounds show that modifications can lead to IC50 values in the nanomolar range, indicating strong antitumor potential. For example:

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has also been documented. A study evaluated 2-mercaptobenzimidazole derivatives against various bacterial strains, revealing minimum inhibitory concentrations (MIC) as low as 1.27 µM for certain derivatives . This suggests that N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide may possess comparable antimicrobial properties.

Comparative Analysis with Related Compounds

To understand the biological activity of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide better, a comparison with similar compounds is essential.

| Compound Name | Structure Type | Antitumor IC50 (nM) | Antimicrobial MIC (µM) |

|---|---|---|---|

| Compound A | Benzimidazole | 16 | Not reported |

| Compound B | Benzimidazole | 3 | Not reported |

| N-(2-Ethylhexyl)-4-(2-sulfanylidene...) | Imidazole derivative | TBD | TBD |

Case Studies

Several case studies highlight the efficacy of imidazole and benzimidazole derivatives in clinical settings:

- Study on IDO1 Inhibition : A recent investigation into novel benzimidazole derivatives showed promising results in inhibiting IDO1 activity across various cancer cell lines, leading to enhanced immune response against tumors .

- Antimicrobial Efficacy : Research focused on 2MBI derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Q & A

Basic: What are the critical steps for synthesizing N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling of the imidazole-thione moiety with a benzamide core, followed by N-alkylation with 2-ethylhexyl groups. Key steps include:

- Sulfonation/Thiolation : Introducing the sulfanylidene group via controlled oxidation-reduction cycles .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation of thiol groups .

- Temperature Control : Exothermic steps (e.g., alkylation) require cooling to avoid side reactions like over-alkylation .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization (methanol/water) improves purity .

Advanced: How can structural isomers or byproducts arising during synthesis be identified and resolved?

Structural isomers (e.g., regioisomers at the imidazole ring) and byproducts (e.g., over-alkylated species) require advanced analytical strategies:

- HPLC-MS : Hyphenated techniques distinguish isomers via retention time and mass fragmentation patterns .

- 2D NMR : NOESY or COSY spectra resolve spatial proximity of protons in ambiguous regiochemistry cases .

- Crystallography : Single-crystal X-ray diffraction definitively assigns connectivity but requires high-purity crystals .

Basic: What standard techniques are used to characterize the compound’s structure and purity?

- NMR Spectroscopy : , , and DEPT-135 spectra confirm proton/carbon environments (e.g., ethylhexyl chain integration, imidazole ring protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm) and detects impurities .

- Elemental Analysis : Matches experimental vs. theoretical C/H/N/S ratios (±0.3%) .

Advanced: What challenges arise in refining the compound’s X-ray crystal structure, and how can SHELXL parameters address them?

Challenges include:

- Disorder in Alkyl Chains : The 2-ethylhexyl group may exhibit conformational disorder. SHELXL’s PART and SUMP commands partition electron density for multi-conformer modeling .

- Thermal Motion : High displacement parameters (ADPs) in flexible regions require ISOR or DELU restraints to stabilize refinement .

- Twinned Crystals : TWIN/BASF commands in SHELXL resolve overlapping reflections in non-merohedral twins .

Basic: What biological screening strategies are recommended to assess the compound’s activity?

- Enzyme Inhibition Assays : Target-specific assays (e.g., fluorescence-based protease screens) quantify IC values .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) or LC-MS traces intracellular accumulation .

- Dose-Response Curves : 72-hour viability assays (MTT/resazurin) in cancer cell lines identify cytotoxic thresholds .

Advanced: How can contradictions in reported biological activity data (e.g., varying IC50_{50}50 values) be resolved?

Discrepancies may arise from:

- Assay Conditions : Buffer pH or co-solvents (e.g., DMSO >0.1%) alter compound solubility/bioactivity. Standardize protocols using CLSI guidelines .

- Protein Binding : Serum albumin in cell media reduces free compound concentration. Correct for binding via ultrafiltration-LC/MS .

- Metabolic Instability : Phase I metabolites (e.g., imidazole ring oxidation) may confound results. Include liver microsome stability assays .

Basic: What computational tools predict the compound’s solubility and partition coefficient (logP)?

- QSPR Models : SwissADME or ALOGPS 2.1 estimate logP (±0.5 units) using fragment-based contributions .

- COSMO-RS : Solvent-solute interactions predict solubility in water/organic mixtures .

- Experimental Validation : Shake-flask HPLC quantifies solubility, while octanol-water partitioning refines logP .

Advanced: How can molecular dynamics (MD) simulations elucidate the compound’s membrane permeability?

- Force Fields : CHARMM36 or GAFF2 parameterize the compound for lipid bilayer simulations .

- Permeability Coefficients : Free-energy perturbation (FEP) calculates Gibbs energy profiles across lipid membranes .

- Validation : Compare with PAMPA or Caco-2 permeability assays to calibrate simulation accuracy .

Basic: What strategies mitigate degradation during long-term storage?

- Lyophilization : Stabilize hygroscopic samples under argon .

- Additives : Antioxidants (e.g., BHT) prevent thiol oxidation; desiccants (silica gel) limit hydrolysis .

- Storage Conditions : -80°C in amber vials for light-sensitive samples .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) aid in studying metabolic pathways?

- Tracer Studies : -labeled imidazole tracks metabolic incorporation into nucleic acids .

- NMR Spectroscopy : -enrichment resolves metabolite structures in complex biological matrices .

- Mass Spectrometry Imaging (MSI) : Spatially maps labeled compound distribution in tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。